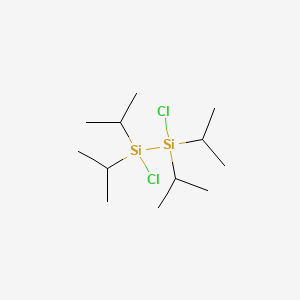
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H28Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four isopropyl groups attached to the silicon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- typically involves the reaction of chlorosilanes with isopropyl groups. One common method is the reaction of dichlorosilane with isopropyl magnesium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which react with the chlorine atoms to form new carbon-silicon bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to replace chlorine atoms with hydrogen.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to introduce oxygen atoms into the molecule.
Major Products Formed
Substitution Reactions: The major products are disilanes with various alkyl or aryl groups.
Reduction Reactions: The major products are silanes with hydrogen atoms replacing the chlorine atoms.
Oxidation Reactions: The major products are silanols or siloxanes, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the study of silicon-based life forms and silicon biochemistry.
Industry: It is used in the production of specialty polymers and as a reagent in the semiconductor industry.
Wirkmechanismus
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- involves its ability to form stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic compounds that can react with the silicon atoms. The pathways involved in its reactions are typically nucleophilic substitution and oxidation-reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraisopropyl-
- Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- is unique due to its specific arrangement of isopropyl groups and chlorine atoms. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55642-25-6 |
|---|---|
Molekularformel |
C12H28Cl2Si2 |
Molekulargewicht |
299.42 g/mol |
IUPAC-Name |
chloro-[chloro-di(propan-2-yl)silyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Cl2Si2/c1-9(2)15(13,10(3)4)16(14,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
GARPOVHOOLEGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)([Si](C(C)C)(C(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
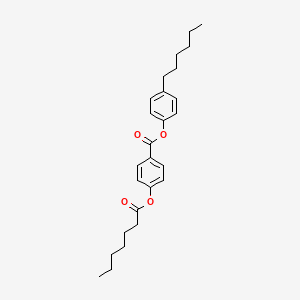
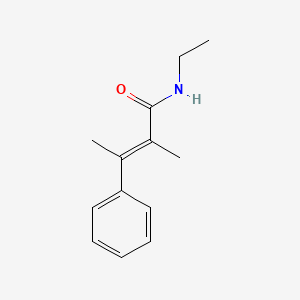


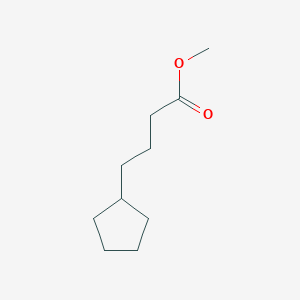

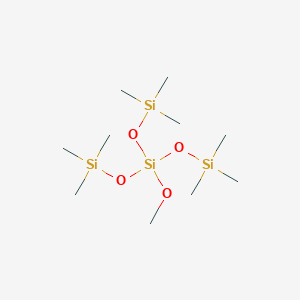

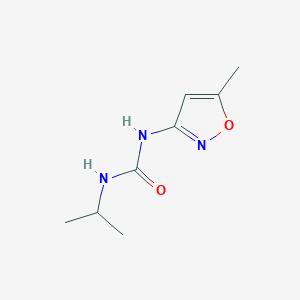
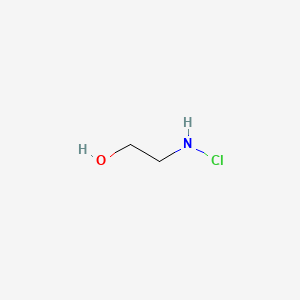
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
